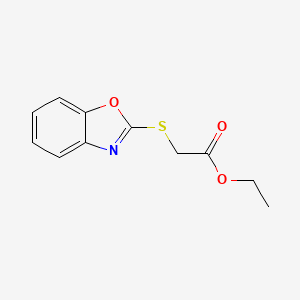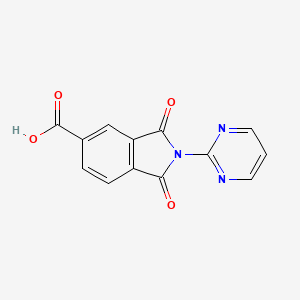
1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid
Übersicht
Beschreibung
The compound "1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. Pyrimidine derivatives are known for their antitumor, antiallergy, and kinase inhibition properties, among others. The synthesis and biological evaluation of these compounds are of significant interest in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. A three-component condensation process has been developed for the synthesis of 5-aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic acids, which involves the reaction of pyruvic acid with aromatic aldehydes and aminoazoles . Another approach for synthesizing substituted 2-(pyrimidin-2-yl)benzoic acids is based on the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds, leading to the formation of a pyrimidine ring . Additionally, the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives has been achieved by condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates .
Molecular Structure Analysis
The molecular structures of the synthesized pyrimidine derivatives are confirmed using various spectroscopic techniques such as 1H and 13C NMR spectroscopy, NOE experiments, and X-ray analysis . The stereostructure of certain compounds has been elucidated through NMR spectra and connectivities in COSY, ROESY, and HMBC spectra, with some structures further confirmed by X-ray crystal structure analysis .
Chemical Reactions Analysis
Pyrimidine derivatives undergo a range of chemical reactions. For instance, the intramolecular condensation of certain acids with 1,3-dielectrophiles results in the formation of a pyrimido[2,1-a]isoindole system . In another example, the reaction of 2-amidinobenzoic acid with chromones leads to spontaneous cyclization into benzo-fused pyrimidin-2-yl benzoic acids . Moreover, the synthesis of triazole-(1,5-a)-pyrimidin-2-yl-5,7-dimethyl carboxylic acid esters involves esterification of heterocyclic and aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of a carboxylic acid moiety at the 2 position is crucial for optimal potency in antiallergy activity, and esters of this acid are preferred for good oral absorption . The introduction of substituents such as methoxy and ethoxy groups can significantly enhance the oral activity of these compounds . The bioactivity of these compounds is also influenced by their structure, with certain derivatives showing significant antitumor activities .
Wissenschaftliche Forschungsanwendungen
Use in Organic Chemistry
- Summary of the Application : “1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid” is a chemical compound used in organic chemistry .
- Results or Outcomes : The outcomes of using this compound in organic chemistry would depend on the specific reactions it’s used in. Unfortunately, I couldn’t find specific results or outcomes in the sources I found .
Use in Ligand-Free Pd-Catalysed Decarboxylative Arylation
- Summary of the Application : This compound has been used in a ligand-free Pd-catalysed decarboxylative arylation of imidazo .
- Methods of Application : This method is applicable to a variety of (hetero)aryl bromides as coupling partners. Electron withdrawing and donating groups on imidazo are well tolerated .
- Results or Outcomes : A few of the compounds synthesized using this protocol showed antibacterial activity against Staphylococcus aureus .
Use in Material Chemistry
- Summary of the Application : This compound has been used in the synthesis of metal-organic coordination polymers, LIFM-ZJY-1 and LIFM-ZJY-2, which showed excitation wavelength, temperature and time-dependence afterglow properties .
- Methods of Application : The polymers were synthesized by the self-assembly of 9-(4-carboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid with Cd(II) and Zn(II) metal salts .
- Results or Outcomes : Given the unique fluorescence and dynamic afterglow properties, LIFM-ZJY-1 and LIFM-ZJY-2 are demonstrated for applications in multidimensional dynamic information encryption .
Use in Food Science and Technology
- Summary of the Application : Pyrrole-2-carboxylic acid (PCA), a derivative of the compound, has been found to have antibacterial properties against Listeria monocytogenes .
- Methods of Application : PCA caused a significant change in the permeability and integrity of cell membrane of L. monocytogenes .
- Results or Outcomes : PCA at a concentration of 0.75 mg/mL could inhibit the contamination of L. monocytogenes in lettuce stem and beef .
Use in Cancer Research
- Summary of the Application : N-Substituted imides, isoindoline-1,3-dione derivatives, were synthesized, characterized, and investigated against blood cancer using K562 and Raji cell lines .
- Methods of Application : Cytotoxicity assay was performed to determine the influence of phthalimide derivatives on the survival of the cancer cells .
- Results or Outcomes : The specific outcomes of this research are not detailed in the sources I found .
Use in Antibacterial Drug Design
- Summary of the Application : This compound has been used in the design of antibacterial drugs. Specifically, it was used as a pivotal intermediate in the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole .
- Methods of Application : The hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was prepared via condensation of the carboxylic acid with ortho-phenylenediamine. This molecule was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .
- Results or Outcomes : The results of molecular docking studies showed high affinity of these molecules to the tRNA (Guanine37-N1)-methyltransferase (TrmD) isolated from P. aeruginosa. The antimicrobial activity screening revealed antimicrobial properties for all of the studied molecules against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-dioxo-2-pyrimidin-2-ylisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O4/c17-10-8-3-2-7(12(19)20)6-9(8)11(18)16(10)13-14-4-1-5-15-13/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHFHKXIELVUJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354130 | |
| Record name | 1,3-Dioxo-2-(pyrimidin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxo-2-pyrimidin-2-ylisoindoline-5-carboxylic acid | |
CAS RN |
328549-52-6 | |
| Record name | 2,3-Dihydro-1,3-dioxo-2-(2-pyrimidinyl)-1H-isoindole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328549-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxo-2-(pyrimidin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



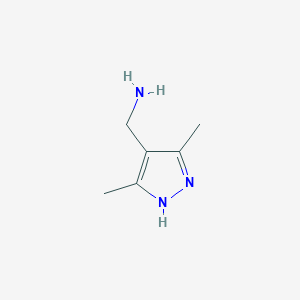
![1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene](/img/structure/B1332406.png)
![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-fluorophenyl ester](/img/structure/B1332409.png)

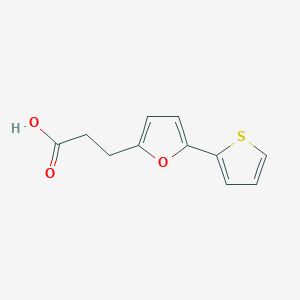
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)
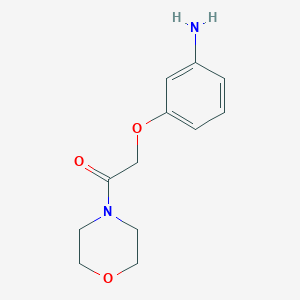
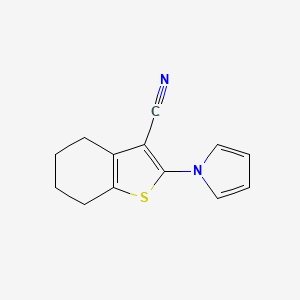
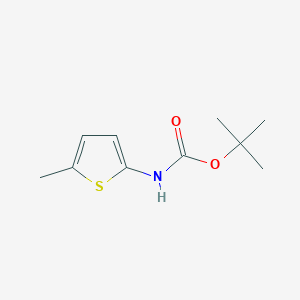
![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)
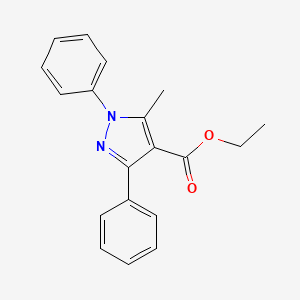
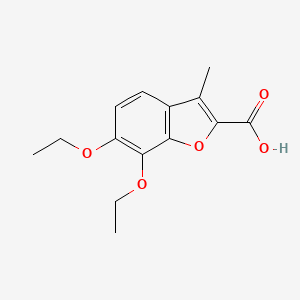
![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)
